molecular formula C23H26ClN3O6S B131226 gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine CAS No. 152684-55-4

gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine

Cat. No. B131226
M. Wt: 508 g/mol
InChI Key: YUENTQVIQRRGQD-CMKODMSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine, also known as GCCP, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. GCCP is a small molecule that has a molecular weight of 681.83 g/mol and a chemical formula of C30H36ClN5O7S.

Mechanism Of Action

The mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood. However, it has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the breakdown of extracellular matrix proteins. Inhibition of MMPs can lead to decreased inflammation and tissue damage. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.

Biochemical And Physiological Effects

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell death. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has also been shown to increase cell proliferation and migration. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been shown to have anti-cancer properties, including the ability to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied, and its properties are well understood. However, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine also has some limitations. It can be difficult to work with due to its hydrophobic nature, which can lead to solubility issues. In addition, the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. One area of research is the development of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine-based therapies for various diseases. Another area of research is the investigation of the mechanism of action of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. This could lead to the development of more effective therapies based on gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine. Additionally, the use of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine as a biomarker for various diseases could be explored further. Finally, the development of new synthesis methods for gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine could lead to improved yields and purity.

Synthesis Methods

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine is synthesized through a solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The synthesis of gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine involves the use of a chlorobenzyl protecting group, which is removed during the final deprotection step. The final product is purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

Gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been investigated as a potential treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In addition, gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine has been studied for its potential use as a biomarker for various diseases.

properties

CAS RN

152684-55-4

Product Name

gamma-Glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine

Molecular Formula

C23H26ClN3O6S

Molecular Weight

508 g/mol

IUPAC Name

(2S)-2-amino-5-[[(2R)-2-amino-3-[(4-chlorophenyl)methylsulfanyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C23H26ClN3O6S/c24-16-8-6-14(7-9-16)12-34-13-18(26)21(29)27(19(28)11-10-17(25)22(30)31)20(23(32)33)15-4-2-1-3-5-15/h1-9,17-18,20H,10-13,25-26H2,(H,30,31)(H,32,33)/t17-,18-,20+/m0/s1

InChI Key

YUENTQVIQRRGQD-CMKODMSKSA-N

Isomeric SMILES

C1=CC=C(C=C1)[C@H](C(=O)O)N(C(=O)CC[C@@H](C(=O)O)N)C(=O)[C@H](CSCC2=CC=C(C=C2)Cl)N

SMILES

C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CSCC2=CC=C(C=C2)Cl)N

Other CAS RN

152684-55-4

synonyms

gamma-Gln-S-(pClBz)Cys-PhGly
gamma-glutaminyl-S-(4-chlorobenzyl)cysteinyl-phenylglycine
GGCBCP
TER-117

Origin of Product

United States

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